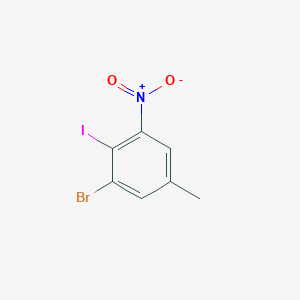

1-Bromo-2-iodo-5-methyl-3-nitrobenzene

Description

Significance of Polysubstituted Arenes in Advanced Organic Chemistry

The functional properties of an aromatic molecule are directly tied to the nature and arrangement of the substituents on its core ring structure. bldpharm.com This relationship makes polysubstituted arenes central to the development of new technologies and medicines.

The creation of highly substituted aromatic systems is a testament to the sophistication of modern synthetic methods. The presence of multiple functional groups on a single benzene (B151609) ring can lead to intricate molecular geometries and complex electronic environments. vaia.com Synthesizing a specific isomer from a field of potential products requires precise control over reaction conditions and a deep understanding of the underlying chemical principles. Methods such as electrophilic aromatic substitution, nucleophilic aromatic substitution, and various cross-coupling reactions are employed, though often with limitations in selectivity. bldpharm.com

Polysubstituted arenes are not merely end products; they are often crucial intermediates in the synthesis of more complex molecules. bldpharm.com Their functional groups provide multiple handles for further chemical transformations, allowing for the modular construction of elaborate molecular scaffolds. shaalaa.com This versatility makes them invaluable as building blocks in the pharmaceutical, agrochemical, and materials science industries. bldpharm.comvaia.com For instance, compounds containing nitro and halogen substituents are frequently used as precursors for a wide array of derivatives through reactions like reduction of the nitro group and cross-coupling of the halogens.

Challenges in Regiocontrolled Functionalization of Aromatic Rings

Achieving regiocontrol—the ability to direct a chemical reaction to a specific position on a molecule—is a primary challenge in the synthesis of polysubstituted arenes. nih.gov The interplay of various directing effects can lead to a mixture of isomers that are often difficult to separate.

When multiple substituents are present on a benzene ring, their individual directing effects can either cooperate or compete. keyorganics.netsigmaaldrich.com Each substituent exerts both an inductive effect (electron withdrawal or donation through the sigma bonds) and a resonance effect (electron delocalization through the pi system). keyorganics.net Activating groups, which donate electron density, generally direct incoming electrophiles to the ortho and para positions. hymasynthesis.com Conversely, deactivating groups, which withdraw electron density, typically direct to the meta position. sigmaaldrich.com

The synthesis of polysubstituted benzenes often yields a mixture of positional isomers. These isomers, having the same molecular formula but different arrangements of atoms, frequently possess very similar physical properties, such as boiling points and polarity. This similarity makes their separation a non-trivial task, often requiring advanced chromatographic techniques like high-performance liquid chromatography (HPLC) or specialized stationary phases in gas chromatography. The difficulty in isolating a pure isomer can be a significant bottleneck in a synthetic sequence.

Structural Features and Reactivity Context of 1-Bromo-2-iodo-5-methyl-3-nitrobenzene

The substituents on the benzene ring are:

Bromo (-Br): A halogen that is deactivating due to its inductive electron withdrawal but directs ortho and para in electrophilic substitutions due to resonance effects. hymasynthesis.com

Iodo (-I): Similar to bromo, it is a deactivating, ortho, para-directing halogen. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it a common site for cross-coupling reactions.

Methyl (-CH₃): A weakly activating group that donates electron density via hyperconjugation and induction, directing to the ortho and para positions.

Nitro (-NO₂): A strongly deactivating group due to both strong inductive and resonance electron withdrawal. It is a powerful meta-director. sigmaaldrich.com

The arrangement of these four groups on the benzene ring creates a unique electronic and steric environment. The two halogen atoms and the nitro group are strongly electron-withdrawing, significantly deactivating the ring towards electrophilic attack. The methyl group provides some counteracting activation. The reactivity of this compound is dictated by the interplay of these groups. For instance, in nucleophilic aromatic substitution, the presence of the electron-withdrawing nitro group would activate the ring towards attack, particularly at positions ortho and para to it. nih.gov

Below is a table summarizing some of the key properties of this compound and closely related structures, illustrating the impact of substitution on physical characteristics.

| Property | This compound | 1-Bromo-2-iodo-3-nitrobenzene hymasynthesis.com | 1,2-Dibromo-5-methyl-3-nitrobenzene keyorganics.net |

| Molecular Formula | C₇H₅BrINO₂ | C₆H₃BrINO₂ | C₇H₅Br₂NO₂ |

| Molecular Weight | 341.93 g/mol | 327.90 g/mol | 294.93 g/mol |

| CAS Number | 1160573-59-0 | 32337-96-5 | 73557-63-8 |

| Predicted Boiling Point | N/A | 324.9 °C | N/A |

| Predicted Melting Point | N/A | 120 °C | N/A |

Note: Experimental data for this compound is not widely available in public literature; data for related compounds is provided for context.

The synthesis of This compound would likely involve a multi-step pathway, carefully orchestrating the introduction of each substituent to achieve the desired regiochemistry. For example, one might start with a less substituted precursor like 3-bromo-5-nitrotoluene (B1266673) and then introduce the iodine atom, though directing this final substitution to the correct position would be a significant challenge due to the competing directing effects of the existing groups.

Influence of Halogen Atoms (Bromine and Iodine) on Aromatic Reactivity

Halogen atoms attached to an aromatic ring exert a dual electronic influence: a deactivating inductive effect and a weakly activating resonance effect. aakash.ac.in

Resonance Effect (+R): Halogens possess lone pairs of electrons in their p-orbitals which can be delocalized into the aromatic π-system. aakash.ac.in This donation of electron density partially counteracts the inductive withdrawal. The resonance effect directs incoming electrophiles to the ortho and para positions, which are enriched in electron density relative to the meta position. aakash.ac.inlibretexts.org

In the case of this compound, both bromine and iodine function as deactivating, ortho, para-directing groups. However, there are key differences between them. Iodine is less electronegative than bromine, so its inductive withdrawal is weaker. quora.com Conversely, the larger size of iodine's 5p orbital leads to less effective overlap with carbon's 2p orbital, diminishing its resonance donation compared to bromine. Despite this, in electrophilic aromatic substitution, the reactivity of halobenzenes is often inverse to their electronegativity, making iodobenzene (B50100) more reactive than bromobenzene. quora.com The introduction of iodine can also be achieved using reagents like iodine chloride (ICl) or with an oxidizing agent, as I₂ itself is generally unreactive with aromatic rings. msu.eduyoutube.com

Table 2: Comparison of Halogen Substituent Effects

| Halogen | Electronegativity (Pauling Scale) | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

|---|---|---|---|---|---|

| Bromine (Br) | 2.96 | Strong (-I) | Weak (+R) | Deactivating | ortho, para |

| Iodine (I) | 2.66 | Moderate (-I) | Weak (+R) | Deactivating | ortho, para |

Role of the Nitro Group as a Strong Electron-Withdrawing Moiety

The nitro group (–NO₂) is one of the most powerful electron-withdrawing and deactivating groups in aromatic chemistry. libretexts.orgfiveable.me Its influence stems from strong inductive and resonance effects.

Inductive Effect (-I): The nitrogen atom in the nitro group bears a formal positive charge and is bonded to two highly electronegative oxygen atoms. This creates a strong dipole that powerfully withdraws electron density from the aromatic ring through the sigma bond. minia.edu.eg

Resonance Effect (-R): The nitro group can delocalize the π-electrons of the benzene ring onto its own oxygen atoms. libretexts.org This resonance withdrawal significantly reduces the electron density at the ortho and para positions, creating partial positive charges at these sites.

Due to this profound decrease in electron density, the nitro group strongly deactivates the ring towards electrophilic aromatic substitution, making it millions of times less reactive than benzene. libretexts.org The deactivation is most pronounced at the ortho and para positions. Consequently, the meta position, while still deactivated, becomes the most electron-rich site by comparison, making the nitro group a strong meta-director for incoming electrophiles. dummies.comquora.com The presence of the nitro group is a key factor in the chemical utility of polysubstituted benzenes, as it can be selectively reduced to an amino group, providing a route to other functionalities. fiveable.me

Table 3: Relative Reactivity in Electrophilic Nitration

| Compound | Substituent | Relative Rate of Nitration (vs. Benzene) |

|---|---|---|

| Benzene | -H | 1 |

| Toluene (B28343) | -CH₃ | 25 |

| Chlorobenzene | -Cl | 0.033 |

| Nitrobenzene (B124822) | -NO₂ | 6 x 10⁻⁸ |

Impact of the Methyl Group on Aromatic System Properties

In contrast to the deactivating groups, the methyl group (–CH₃) is an activating, electron-donating group. libretexts.org This property enhances the reactivity of the aromatic ring towards electrophiles.

Inductive Effect (+I): Alkyl groups, like methyl, are less electronegative than the sp²-hybridized carbons of the benzene ring and are considered electron-donating through the sigma bond. libretexts.org

Hyperconjugation: This is a more significant stabilizing effect where the electrons in the C-H sigma bonds of the methyl group overlap with the adjacent π-system of the ring. This donation of electron density stabilizes the carbocation intermediate formed during electrophilic attack, particularly when the attack occurs at the ortho and para positions. libretexts.org

Because it increases the electron density of the ring, especially at the ortho and para positions, the methyl group is an activating, ortho, para-director. libretexts.org Studies have also shown that methyl groups can influence the physical properties of aromatic systems, such as their fluorescence and internal conversion rates. nih.govacs.org In medicinal chemistry, the strategic placement of a methyl group can lead to profound changes in a molecule's pharmacological properties, an observation often termed the "Magic Methyl" effect. rsc.org

Table 4: Summary of Substituent Directing Effects in this compound

| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Influence |

|---|---|---|---|---|

| -Br | 1 | -I, +R | Deactivating | ortho, para |

| -I | 2 | -I, +R | Deactivating | ortho, para |

| -NO₂ | 3 | -I, -R | Strongly Deactivating | meta |

| -CH₃ | 5 | +I, Hyperconjugation | Activating | ortho, para |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-iodo-5-methyl-3-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrINO2/c1-4-2-5(8)7(9)6(3-4)10(11)12/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCSGRZHNOVLPGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)I)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrINO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101282464 | |

| Record name | 1-Bromo-2-iodo-5-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101282464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500728-37-0 | |

| Record name | 1-Bromo-2-iodo-5-methyl-3-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500728-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-iodo-5-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101282464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactions Involving 1 Bromo 2 Iodo 5 Methyl 3 Nitrobenzene

Electrophilic Aromatic Substitution (EAS) in Highly Substituted Arenes

Electrophilic aromatic substitution (EAS) represents a fundamental class of reactions for the functionalization of aromatic compounds. In the case of highly substituted arenes such as 1-Bromo-2-iodo-5-methyl-3-nitrobenzene, the interplay of various substituents dictates the reactivity and regioselectivity of incoming electrophiles. The benzene (B151609) ring is substituted with two halogen atoms (bromine and iodine), a methyl group, and a nitro group, each exerting distinct electronic and steric effects.

Influence of Halogen and Nitro Substituents on Regioselectivity and Reactivity

The directing effects of substituents on an aromatic ring in EAS reactions are well-established. Halogens (Bromo- and Iodo-) are deactivating groups due to their electron-withdrawing inductive effect (-I), yet they are ortho-, para-directing because of their electron-donating resonance effect (+M). The nitro group is a strong deactivating group and a meta-director due to its strong electron-withdrawing inductive and resonance effects (-I, -M). The methyl group is an activating group and is ortho-, para-directing due to its electron-donating inductive and hyperconjugation effects.

In this compound, the positions available for substitution are C4 and C6. The directing effects of the existing substituents on these positions are summarized below:

| Substituent | Position | Effect on EAS | Directing Influence |

| 1-Bromo | C2, C4, C6 | Deactivating | Ortho, Para |

| 2-Iodo | C1, C3 | Deactivating | Ortho |

| 3-Nitro | C1, C5 | Strongly Deactivating | Meta |

| 5-Methyl | C1, C3, C6 | Activating | Ortho, Para |

Considering the cumulative effects, the methyl group strongly activates the C6 position for electrophilic attack, while the bromo group also directs ortho/para, favoring C6. The nitro group directs meta to itself, which would be C1 and C5, positions that are already substituted. The iodo group's ortho-directing influence is on the already substituted C1 and C3 positions. Therefore, the primary site for electrophilic attack is predicted to be the C6 position due to the concordant directing effects of the activating methyl group and the ortho, para-directing bromo group, which would override the deactivating influence of the halogens and the nitro group at that specific position. The steric hindrance from the adjacent iodo and methyl groups would also play a role in the reactivity of the available positions.

Theoretical Analysis of Benzenonium Ion Intermediates and Transition States

A theoretical analysis of the benzenonium ion intermediates (also known as σ-complexes or arenium ions) is crucial for a deeper understanding of the regioselectivity in EAS reactions of this compound. The stability of these intermediates largely determines the preferred reaction pathway.

Attack at C6 would lead to a benzenonium ion where the positive charge can be delocalized across the ring. The resonance structures for the C6-adduct would show the positive charge at C1, C3, and C5. The structure with the positive charge at C5 would be particularly stabilized by the electron-donating methyl group. Conversely, attack at C4 would result in a benzenonium ion with the positive charge at C1, C3, and C5. In this case, the positive charge at C3 would be destabilized by the adjacent electron-withdrawing nitro group.

Computational studies, such as Density Functional Theory (DFT) calculations, would be necessary to precisely quantify the energies of the transition states and the benzenonium ion intermediates for electrophilic attack at both C4 and C6. These calculations would likely confirm that the transition state leading to the C6-adduct is lower in energy, thus making it the kinetically and thermodynamically favored product.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those activated by electron-withdrawing groups. The presence of a nitro group and two halogens makes this compound a potential candidate for SNAr reactions.

Meisenheimer Complex Formation and Stability in Activated Aryl Halides

The classical SNAr mechanism proceeds via a two-step addition-elimination pathway involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. For this compound, a nucleophile could attack one of the carbon atoms bearing a halogen (C1 or C2).

The stability of the resulting Meisenheimer complex is paramount. The strong electron-withdrawing nitro group at C3 is well-positioned to stabilize the negative charge developed in the ring through resonance, particularly if the attack occurs at C1 (ipso-substitution of bromine) or C2 (ipso-substitution of iodine). The negative charge can be delocalized onto the oxygen atoms of the nitro group.

| Nucleophilic Attack at | Leaving Group | Key Stabilizing Feature |

| C1 | Bromo | Resonance stabilization by the 3-nitro group |

| C2 | Iodo | Resonance stabilization by the 3-nitro group |

The relative leaving group ability of bromide versus iodide would also influence the reaction outcome. Generally, iodide is a better leaving group than bromide in SNAr reactions.

Concerted Mechanisms in SNAr Reactions

While the stepwise mechanism involving a Meisenheimer complex is common, recent studies have highlighted the possibility of concerted SNAr mechanisms. chemicalbook.com In a concerted pathway, the bond formation with the nucleophile and the bond breaking with the leaving group occur in a single transition state, without the formation of a discrete intermediate. Such mechanisms are often observed for substrates that are less activated or when the traditional Meisenheimer complex is destabilized. For a highly substituted and electronically complex molecule like this compound, the potential for a concerted mechanism cannot be entirely ruled out and would require detailed kinetic and computational studies to verify.

Radical-Nucleophilic Substitution (SRN1) Processes in Halogenated Nitroaromatics

The SRN1 (Substitution Radical-Nucleophilic Unimolecular) mechanism is a distinct pathway for nucleophilic aromatic substitution. wikipedia.org Unlike traditional SNAr reactions that require significant activation by electron-withdrawing groups and proceed via a Meisenheimer intermediate, the SRN1 pathway involves radical intermediates. wikipedia.orgnih.gov This reaction type is particularly relevant for aryl halides, including complex substrates like this compound.

The general mechanism for an SRN1 reaction proceeds through a chain propagation sequence:

Initiation: The aryl halide accepts an electron from an initiator (such as a solvated electron or via photoinduction) to form a radical anion. wikipedia.org

Propagation: This radical anion fragments, expelling the halide leaving group to generate an aryl radical. wikipedia.org In the case of this compound, the weaker carbon-iodine bond is expected to cleave preferentially over the carbon-bromine bond, forming a 2-bromo-4-methyl-6-nitrophenyl radical. This aryl radical then rapidly reacts with a nucleophile to form a new radical anion. wikipedia.org This new radical anion transfers its excess electron to another molecule of the starting aryl halide, propagating the chain and forming the final product. wikipedia.org

Termination: The chain reaction can be terminated if the aryl radical abstracts a hydrogen atom instead of reacting with the nucleophile. wikipedia.org

For halogenated nitroaromatics, the nitro group plays a crucial role in stabilizing the initial radical anion intermediate. The SRN1 pathway does not necessarily require the strong deactivating groups ortho or para to the leaving group that are typical for SNAr reactions. wikipedia.org Studies have shown that for nitro-activated aryl iodides, reaction with bulky amines can lead to reductive dehalogenation, a process that competes with direct nucleophilic substitution and suggests the involvement of a radical mechanism. rsc.org Given the presence of both an iodo and a bromo substituent, this compound presents a substrate where SRN1 processes could be selectively initiated at the more labile C-I bond.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis offers a powerful toolkit for forming new carbon-carbon and carbon-heteroatom bonds, with this compound serving as an ideal substrate due to its multiple reactive sites.

Palladium-Mediated Ullmann Cross-Coupling Methodologies

The Ullmann reaction, traditionally a copper-catalyzed homocoupling of aryl halides at high temperatures, has been modernized through the use of palladium catalysts, allowing for milder reaction conditions and cross-coupling reactions. nih.govwikipedia.orgnih.gov These modern variants are particularly effective for electron-deficient aryl halides. nih.govwikipedia.org The nitro group in this compound acts as a strong electron-withdrawing group, activating the ortho- and para-positioned halogens for coupling reactions. nih.gov

Palladium-catalyzed Ullmann cross-coupling provides a method for the direct coupling of two different halogen-containing compounds, which is a highly atom-economical approach to C-C bond formation. nih.gov Research has demonstrated the successful palladium-catalyzed Ullmann cross-coupling of o-halonitroarenes with other halogenated compounds, such as β-iodoenones. sci-hub.seresearchgate.net In the context of this compound, the presence of halogens ortho to the nitro group makes it a prime candidate for such transformations. The differential reactivity of the C-I and C-Br bonds could potentially allow for selective cross-coupling, primarily at the more reactive C-I site, to synthesize complex biaryl structures. nih.govsci-hub.se

Investigations into Suzuki-Miyaura and Other Cross-Coupling Chemistries for C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most versatile and widely used palladium-catalyzed cross-coupling methods for C-C bond formation, typically involving the reaction of an aryl halide with an organoboron species. researchgate.netmdpi-res.com The general reactivity trend for aryl halides in Suzuki-Miyaura coupling is I > Br >> Cl, which suggests that in this compound, selective coupling at the C-I bond is highly feasible.

Table 1: Reactivity of Aryl Halides in Common Cross-Coupling Reactions

| Cross-Coupling Reaction | General Reactivity Trend | Potential for Selectivity with Substrate |

|---|---|---|

| Suzuki-Miyaura | Ar-I > Ar-Br > Ar-Cl | High, favoring reaction at the C-I bond. |

| Heck | Ar-I > Ar-Br > Ar-Cl | High, favoring reaction at the C-I bond. wikipedia.org |

| Sonogashira | Ar-I > Ar-Br > Ar-Cl | High, favoring reaction at the C-I bond. chemistry.coach |

| Hiyama | Ar-I > Ar-Br > Ar-Cl | High, favoring reaction at the C-I bond. wikipedia.org |

This predictable selectivity allows this compound to be used as a building block for the stepwise introduction of different aryl or alkyl groups. First, a Suzuki-Miyaura coupling could be performed at the iodine position, followed by a subsequent, potentially different, cross-coupling reaction at the less reactive bromine position. Other significant C-C bond-forming reactions like the Heck, Hiyama, and Sonogashira couplings also follow a similar reactivity trend for aryl halides, further expanding the synthetic possibilities. wikipedia.orgchemistry.coachorganic-chemistry.org

Chemo- and Regioselective Reductions of Nitro and Halogen Groups

The selective reduction of the nitro group in the presence of sensitive halogen substituents is a critical transformation in the synthesis of functionalized anilines, which are valuable industrial intermediates. longdom.org

Selective Reduction of Nitro to Amino Groups in Halogenated Systems

The primary challenge in the reduction of halogenated nitroaromatics is to achieve high chemoselectivity, converting the nitro group to an amine while leaving the carbon-halogen bonds intact. sci-hub.st A variety of methods have been developed to address this challenge. Catalytic hydrogenation is a common approach, but the choice of catalyst and conditions is crucial. longdom.orgnumberanalytics.com While standard Pd/C can sometimes cause dehalogenation, other systems offer high selectivity. commonorganicchemistry.com

Several reducing systems have proven effective for the chemoselective reduction of nitroarenes while tolerating halogens, including iodo and bromo substituents. psu.edunih.govresearchgate.netorganic-chemistry.org For instance, the use of hydrazine (B178648) hydrate (B1144303) in the presence of a Pd/C catalyst at room temperature can selectively reduce nitro groups in multi-halogenated nitroarenes. organic-chemistry.orgnih.gov Metal-free systems have also emerged, such as using tetrahydroxydiboron, which shows excellent tolerance for a wide range of functional groups, including halogens. ccspublishing.org.cn

Table 2: Selected Reagents for Chemoselective Nitro Group Reduction

| Reagent/System | Conditions | Tolerated Halogens | Reference(s) |

|---|---|---|---|

| Hydrazine Hydrate, Pd/C | Room Temperature | Cl, Br, I | organic-chemistry.org, nih.gov |

| Iron Powder, Acid (e.g., HCl, AcOH) | Mild Acidic | Cl, Br | longdom.org, commonorganicchemistry.com |

| Tin(II) Chloride (SnCl₂) | Acidic (e.g., HCl) | Cl, Br, I | commonorganicchemistry.com |

| Tetrahydroxydiboron [B₂(OH)₄] | Catalyst-free, Photo-induced | Cl, Br, I | ccspublishing.org.cn |

| Manganese-based Catalyst, H₂ | Room Temperature | Cl, Br | nih.gov |

These methods allow for the transformation of this compound into 2-bromo-6-iodo-4-methylaniline, a key intermediate for further functionalization.

Strategies for Preventing Dehalogenation during Reduction Processes

Preventing the undesired cleavage of carbon-halogen bonds (dehalogenation) during the reduction of the nitro group is paramount for maintaining the structural integrity of the molecule for subsequent reactions. The risk of dehalogenation generally increases with the lability of the C-X bond (C-I > C-Br > C-Cl) and the harshness of the reaction conditions. nih.gov

Several key strategies are employed to avoid this side reaction:

Mild Reaction Conditions: Performing reductions at lower temperatures, such as room temperature instead of reflux, significantly minimizes dehalogenation, even when using catalysts like Pd/C that can be active in hydrodehalogenation at higher temperatures. nih.gov

Catalyst Selection: The choice of catalyst is critical. While palladium is highly active, other metals or modified catalysts can offer better selectivity. nih.gov For substrates prone to dehalogenation, Raney nickel is often a better choice than Pd/C. commonorganicchemistry.com Additionally, sulfided platinum-on-carbon (Pt(S)/C) catalysts have been developed specifically for the chemoselective hydrogenation of nitro groups in the presence of activated heteroaryl halides. sci-hub.st

Use of Transfer Hydrogenation: Catalytic transfer hydrogenation, using hydrogen donors like hydrazine hydrate or cyclohexadiene instead of gaseous H₂, often provides milder conditions and enhanced selectivity. nih.govresearchgate.net

Non-Catalytic Metal Reductions: Classical methods using stoichiometric metals like iron, zinc, or tin in acidic media are well-established for their high chemoselectivity in reducing nitro groups without affecting halogens. commonorganicchemistry.comresearchgate.net

Metal-Free Approaches: The development of metal-free reduction protocols, such as those using sulfur-based reagents or diboron (B99234) compounds, offers an excellent strategy to circumvent metal-catalyzed dehalogenation entirely. researchgate.netccspublishing.org.cn

By carefully selecting the reduction method and controlling the reaction conditions, the nitro group of this compound can be efficiently reduced to an amine without loss of the bromo or iodo substituents.

Advanced Spectroscopic Characterization Methodologies in the Structural Elucidation of Substituted Nitrobenzenes

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Comprehensive Structural Assignment

NMR spectroscopy stands as the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, and the correlations between them, a complete structural assignment of 1-Bromo-2-iodo-5-methyl-3-nitrobenzene can be achieved.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of This compound is predicted to exhibit distinct signals corresponding to the aromatic protons and the methyl group protons. The substitution pattern on the benzene (B151609) ring—with three electron-withdrawing or bulky groups (bromo, iodo, nitro) and one electron-donating group (methyl)—results in a predictable downfield shift for the aromatic protons.

The two aromatic protons are in different chemical environments and are expected to appear as distinct signals. The proton at the 6-position (H-6), being ortho to the electron-withdrawing nitro group, would be the most deshielded and is predicted to appear as a doublet. The proton at the 4-position (H-4), situated between the methyl and nitro groups, would be slightly more shielded and is also expected to appear as a doublet due to coupling with H-6. The methyl group protons, being attached to the aromatic ring, will appear as a singlet in a region typical for aryl methyl groups.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-6 | 7.8 - 8.2 | Doublet (d) | ~2-3 |

| H-4 | 7.4 - 7.7 | Doublet (d) | ~2-3 |

| -CH₃ | 2.3 - 2.5 | Singlet (s) | N/A |

Predicted ¹H NMR data for this compound. These are estimated values based on substituent effects and data from similar compounds.

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information on all the unique carbon environments within the molecule. For This compound , seven distinct signals are expected: six for the aromatic carbons and one for the methyl carbon. The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents.

The carbons bearing the bromo (C-1), iodo (C-2), and nitro (C-3) groups will have their chemical shifts heavily influenced by the electronegativity and anisotropic effects of these substituents. The carbon attached to the iodine atom (C-2) is expected to be found at a relatively upfield position due to the "heavy atom effect". Conversely, the carbon attached to the nitro group (C-3) will be shifted downfield. The quaternary carbon attached to the methyl group (C-5) and the remaining aromatic carbons (C-4 and C-6) will also exhibit characteristic shifts based on their electronic environment. The methyl carbon will appear at a typical upfield chemical shift.

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 (-Br) | 118 - 122 |

| C-2 (-I) | 95 - 100 |

| C-3 (-NO₂) | 148 - 152 |

| C-4 | 135 - 140 |

| C-5 (-CH₃) | 138 - 142 |

| C-6 | 125 - 130 |

| -CH₃ | 20 - 23 |

Predicted ¹³C NMR data for this compound. These are estimated values based on substituent additivity rules and known data for similar halogenated nitrotoluenes.

Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign the proton and carbon signals and to confirm the substitution pattern, a suite of 2D NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For This compound , a cross-peak would be expected between the signals for H-4 and H-6, confirming their through-bond coupling relationship. The absence of other correlations to these aromatic protons would further support the substitution pattern. youtube.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the protonated aromatic carbons. A cross-peak would be observed between the H-4 signal and the C-4 signal, and another between the H-6 signal and the C-6 signal. Similarly, the methyl proton signal would correlate with the methyl carbon signal. youtube.comcolumbia.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are directly bonded. In the case of This compound , a NOESY experiment could show a through-space correlation between the methyl protons and the aromatic proton at the 4-position, providing further evidence for their proximity in the molecule. acs.org

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups present in a molecule and offers a unique "fingerprint" for identification.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of This compound would be characterized by strong absorptions corresponding to the nitro group, as well as vibrations from the substituted aromatic ring and the carbon-halogen bonds.

The most prominent features in the FTIR spectrum are expected to be the asymmetric and symmetric stretching vibrations of the nitro group. For aromatic nitro compounds, these typically appear as strong bands in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. orgchemboulder.comspectroscopyonline.com The spectrum will also show C-H stretching vibrations for the aromatic and methyl protons, typically above 3000 cm⁻¹ for the aromatic C-H and just below 3000 cm⁻¹ for the methyl C-H. The carbon-halogen stretching vibrations are expected at lower wavenumbers. The C-Br stretch typically appears in the 690-515 cm⁻¹ range, while the C-I stretch is found at even lower frequencies, often below the standard range of many mid-IR spectrometers (around 500 cm⁻¹). umd.eduorgchemboulder.com The region from approximately 1600 cm⁻¹ to 600 cm⁻¹ will contain a complex pattern of absorptions from aromatic C=C stretching and C-H bending vibrations, which constitute the fingerprint region for this molecule. pressbooks.pub

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Methyl C-H Stretch | 2980 - 2850 | Medium to Weak |

| Asymmetric NO₂ Stretch | 1550 - 1520 | Strong |

| Symmetric NO₂ Stretch | 1355 - 1335 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak |

| C-Br Stretch | 690 - 515 | Medium to Strong |

| C-I Stretch | ~500 | Medium to Strong |

Predicted characteristic FTIR absorption bands for this compound.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. While FTIR is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, vibrations that are weak in FTIR may be strong in Raman, and vice-versa.

For This compound , the symmetric stretch of the nitro group is often a very strong and characteristic band in the Raman spectrum. aip.orgaip.org The aromatic ring vibrations, particularly the ring "breathing" modes, also tend to give rise to strong Raman signals. The carbon-halogen bonds, being highly polarizable, are also expected to show characteristic signals in the low-frequency region of the Raman spectrum. Resonance Raman spectroscopy, where the excitation wavelength is chosen to be close to an electronic absorption of the molecule, could be used to enhance the signals from the nitroaromatic chromophore. aip.orgaip.orgdocumentsdelivered.com

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Symmetric NO₂ Stretch | 1355 - 1335 | Strong |

| Aromatic Ring Breathing | 1000 - 800 | Strong |

| C-Br Stretch | 690 - 515 | Strong |

| C-I Stretch | ~500 | Strong |

Predicted characteristic Raman shifts for this compound.

Electronic Spectroscopy for Conjugation and Electronic Transitions

Electronic spectroscopy is a vital tool for probing the electronic structure of molecules, particularly those with conjugated π-systems and chromophoric groups like nitroaromatics. The presence of the nitro group (-NO2), along with halogen substituents and a methyl group on the benzene ring, creates a complex electronic environment in this compound, leading to characteristic electronic transitions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. In nitroaromatic compounds, the primary electronic transitions observed are π→π* and n→π* transitions. chemrxiv.org The strong electron-withdrawing nature of the nitro group, combined with the electron-donating or -withdrawing effects of other substituents, significantly influences the energy of these transitions and, consequently, the absorption maxima (λ_max_). nih.gov

The benzene ring and the nitro group constitute the principal chromophore in this compound. The π-electrons of the aromatic ring and the non-bonding (n) electrons on the oxygen atoms of the nitro group are excited to higher energy anti-bonding orbitals (π*).

π→π Transitions:* These are typically high-intensity absorptions arising from the excitation of electrons within the conjugated π-system of the benzene ring, which is perturbed by the substituents. In similar nitroaromatics, these transitions are often observed at shorter wavelengths (e.g., around 250 nm). aip.org

n→π Transitions:* These involve the promotion of a non-bonding electron from an oxygen atom of the nitro group to an anti-bonding π* orbital of the aromatic ring. These transitions are generally of lower intensity compared to π→π* transitions.

Intramolecular Charge Transfer (ICT): In substituted benzenes with both electron-donating and electron-withdrawing groups, charge-transfer transitions can occur. chemrxiv.org While the methyl group is weakly electron-donating, the halogens and the nitro group are strongly electron-withdrawing. This push-pull system can affect the electronic spectrum, and the position of the absorption bands may exhibit solvatochromism, shifting in response to solvent polarity. chemrxiv.org For instance, studies on p-nitroaniline show that the ICT band is enhanced and red-shifted in more polar solvents. chemrxiv.org

Table 1: Expected UV-Vis Absorption Data for this compound in a Nonpolar Solvent (Note: These are estimated values based on the properties of related nitroaromatic compounds.)

| Transition Type | Expected λ_max (nm) | Molar Absorptivity (ε) | Origin |

| π→π | ~250 - 280 | High | Excitation within the substituted benzene ring. aip.org |

| n→π | ~330 - 360 | Low to Medium | Excitation of non-bonding electrons on the nitro group. |

| Charge Transfer | Variable | Medium | Potential electron density shift across the molecule. chemrxiv.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (Molecular Formula: C₇H₅BrINO₂), MS provides definitive confirmation of its molecular weight and offers insights into its structure through characteristic fragmentation patterns. aobchem.com

The calculated monoisotopic molecular weight of C₇H₅BrINO₂ is approximately 340.85 g/mol . A key feature in the mass spectrum of a bromo-compound is the isotopic pattern of the molecular ion peak (M⁺). Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity for any bromine-containing fragment: one for the ⁷⁹Br-containing ion (M) and one for the ⁸¹Br-containing ion (M+2). miamioh.edu

Upon ionization, the molecular ion of this compound would undergo fragmentation. The principal fragmentation pathways for nitroaromatic and halogenated compounds include: miamioh.edu

Loss of Nitro Group: Cleavage of the C-N bond can lead to the loss of NO₂ (46 Da) or NO (30 Da) followed by CO.

Loss of Halogens: The C-I and C-Br bonds can break, leading to the loss of an iodine radical (I•, 127 Da) or a bromine radical (Br•, 79/81 Da). The C-I bond is weaker and more likely to cleave first.

Loss of Methyl Group: The loss of a methyl radical (CH₃•, 15 Da) is also a possible fragmentation pathway.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure | m/z (for ⁷⁹Br) | Notes |

| [C₇H₅BrINO₂]⁺ | Molecular Ion | 341 | Exhibits a strong M+2 peak at m/z 343 due to ⁸¹Br. |

| [C₇H₅BrNO₂]⁺ | [M - I]⁺ | 214 | Loss of iodine radical. Also shows an M+2 peak. |

| [C₇H₅INO₂]⁺ | [M - Br]⁺ | 262 | Loss of bromine radical. |

| [C₇H₅BrI]⁺ | [M - NO₂]⁺ | 295 | Loss of nitro group. Also shows an M+2 peak. |

| [C₆H₂BrINO₂]⁺ | [M - CH₃]⁺ | 326 | Loss of methyl radical. Also shows an M+2 peak. |

| [C₇H₅BrIO]⁺ | [M - NO]⁺ | 311 | Loss of nitric oxide. Also shows an M+2 peak. |

X-ray Diffraction (XRD) for Solid-State Structural Determination and Intermolecular Interactions

While a crystal structure for this compound has not been specifically reported in the surveyed literature, extensive studies on closely related trihalogenated nitrobenzenes, such as 1,3-dibromo-2-iodo-5-nitrobenzene, provide a strong basis for predicting its solid-state characteristics. researchgate.net

In related structures, the nitro group often exhibits a slight twist relative to the plane of the benzene ring, with the degree of torsion influenced by the presence of ortho substituents. researchgate.net The crystal packing of this compound is expected to be dominated by halogen bonding. Halogen bonds are noncovalent interactions where a halogen atom acts as an electrophilic "donor" to a nucleophilic "acceptor" site, which can be another halogen or an oxygen atom from a nitro group. researchgate.netresearchgate.net

Based on the analysis of 1,3-dibromo-2-iodo-5-nitrobenzene, the following interactions are likely: researchgate.net

Br···I Halogen Bonds: The iodine atom, being more polarizable, can act as a halogen bond acceptor from a bromine atom of a neighboring molecule.

I···O or Br···O Interactions: The oxygen atoms of the nitro group are excellent nucleophilic acceptors and can form halogen bonds with either the iodine or bromine atoms of adjacent molecules. researchgate.net

These interactions direct the assembly of molecules into specific supramolecular architectures, such as sheets or chains.

Table 3: Comparison of Crystallographic Data for Related Halogenated Nitrobenzenes

| Parameter | 1,3-Dibromo-2-iodo-5-nitrobenzene researchgate.net | 1-Bromo-4-methyl-2-nitrobenzene researchgate.net | Expected for this compound |

| Crystal System | Monoclinic | Orthorhombic | Likely Monoclinic or Orthorhombic |

| Space Group | P2₁/c | Pna2₁ | N/A |

| Molecules per Asymmetric Unit (Z') | 2 | 1 | Likely 1 or 2 |

| Dominant Intermolecular Interactions | Halogen Bonds (Br···I), Halogen Contacts | None specified | Halogen Bonds (Br···I, I···O, Br···O), π-π stacking |

Advanced Microscopy and Elemental Analysis Techniques

While classical spectroscopic methods provide molecular-level information, advanced microscopy and elemental analysis techniques offer complementary data on morphology, surface composition, and the local bonding environment.

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM)

SEM and TEM are powerful microscopy techniques for visualizing materials at high magnifications.

Scanning Electron Microscopy (SEM): This technique would be used to investigate the morphology of solid, crystalline this compound. SEM images would reveal the shape, size distribution, and surface topography of the crystals or powder particles. This is crucial for understanding the physical properties of the bulk material.

Transmission Electron Microscopy (TEM): TEM offers significantly higher resolution than SEM. If the compound were prepared as nanoparticles or a very thin film, TEM could potentially be used to visualize the crystal lattice planes, identify crystalline defects, and obtain electron diffraction patterns that provide information about the crystal structure, complementing the data from XRD.

X-ray Absorption Fine Structure (XAFS) and X-ray Photoelectron Spectroscopy (XPS) for Elemental and Bonding State Analysis

These techniques use X-rays to probe the elemental composition and electronic states of atoms within a material.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information on the elemental composition and the chemical (oxidation) states of the elements present. For this compound, an XPS analysis would yield high-resolution spectra for the C 1s, N 1s, O 1s, Br 3d, and I 3d core levels. The precise binding energies of these peaks would confirm the presence of each element and provide information about their chemical environment, for example, distinguishing the nitrogen in the nitro group from other potential nitrogen contaminants.

X-ray Absorption Fine Structure (XAFS): XAFS is an element-specific technique that provides information about the local geometric and electronic structure around a specific absorbing atom. By tuning the X-ray energy to the absorption edge of bromine or iodine, one could perform a XAFS measurement. The resulting spectrum contains information on the oxidation state, coordination chemistry, and the distances to neighboring atoms (e.g., I-C and Br-C bond lengths) for the absorbing element. This would provide a detailed picture of the local environment around the halogen atoms, which is highly complementary to the long-range order information provided by XRD.

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a powerful technique for studying molecules with unpaired electrons. For substituted nitrobenzenes, ESR spectroscopy is particularly insightful when they are converted into their radical anion forms, typically through chemical or electrochemical reduction. The resulting paramagnetic species provides a detailed ESR spectrum that offers a window into the electronic structure and spin density distribution within the molecule.

The radical anion of a nitrobenzene (B124822) derivative is characterized by the unpaired electron being primarily localized on the nitro group. However, this spin density is also delocalized to varying extents onto the aromatic ring and its substituents. This delocalization is sensitive to the electronic nature of the substituents, making ESR a fine probe of substituent effects. The key parameters derived from an ESR spectrum are the g-factor and the hyperfine coupling constants (hfccs).

While no direct experimental ESR data for the radical anion of This compound has been reported in the literature, its expected spectroscopic features can be inferred from the known principles of ESR spectroscopy and the extensive data available for other substituted nitrobenzenes.

The g-factor for organic radicals is typically close to that of a free electron (approximately 2.0023). libretexts.orgcore.ac.uk However, the presence of heavy atoms with large spin-orbit coupling, such as iodine and to a lesser extent bromine, is expected to cause a significant deviation in the g-value for the radical anion of This compound . This deviation would likely result in a g-value measurably higher than that of the unsubstituted nitrobenzene radical anion.

Further hyperfine coupling would be anticipated from the protons of the methyl group at the C5 position. The three equivalent protons (I=1/2) of the methyl group would lead to a 1:3:3:1 quartet splitting for each of the main nitrogen triplet lines. The magnitude of this proton hyperfine coupling constant would depend on the extent of spin delocalization to the C5 position of the aromatic ring.

Hyperfine coupling to the bromine (79Br and 81Br, both with I=3/2) and iodine (127I, I=5/2) nuclei is also theoretically possible. However, due to the typically small spin densities at the positions of these heavy halogen substituents and the complexities introduced by their larger nuclear spins and quadrupole moments, it is highly probable that these couplings would not be resolved in a standard solution ESR spectrum, leading instead to line broadening.

Based on these considerations, the theoretical ESR spectrum of the This compound radical anion is predicted to be a triplet of quartets. The analysis of the precise g-value and hyperfine coupling constants from such a spectrum would provide invaluable information on the spin density distribution and the electronic effects of the bromo, iodo, and methyl substituents on the nitroaromatic system.

Table of Expected ESR Spectral Parameters for the Radical Anion of this compound

| Parameter | Interacting Nucleus/Effect | Expected Multiplicity | Remarks |

| g-value | Spin-Orbit Coupling | - | Expected to be > 2.0023 due to the presence of heavy atoms (I, Br). |

| a(14N) | Nitrogen of NO2 | Triplet (1:1:1) | The primary and largest hyperfine splitting. |

| a(1H) | Protons of CH3 | Quartet (1:3:3:1) | Secondary splitting superimposed on the nitrogen triplet. |

| a(79/81Br) | Bromine at C1 | Quartet (1:1:1:1) | Likely unresolved, contributing to line broadening. |

| a(127I) | Iodine at C2 | Sextet (1:1:1:1:1:1) | Likely unresolved, contributing to line broadening. |

Computational and Theoretical Chemistry Studies of 1 Bromo 2 Iodo 5 Methyl 3 Nitrobenzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 1-Bromo-2-iodo-5-methyl-3-nitrobenzene, DFT calculations would be essential for understanding its fundamental chemical properties.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process finds the arrangement of atoms that corresponds to the lowest energy state. For this compound, this would involve analyzing the rotational barriers of the nitro and methyl groups and the planarity of the benzene (B151609) ring, which is distorted by the bulky bromo and iodo substituents.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Reactivity Descriptors)

Frontier Molecular Orbital (FMO) theory is crucial for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive. For this compound, analysis would focus on how the electron-withdrawing nitro group and the halogen substituents influence the energy and distribution of these orbitals.

Interactive Table: Hypothetical FMO Data

Below is a hypothetical representation of data that would be generated from an FMO analysis. Note: These values are for illustrative purposes and are not based on actual experimental or computational results.

| Parameter | Hypothetical Value (eV) | Description |

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital |

| LUMO Energy | -2.1 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 4.4 | Indicator of chemical reactivity and stability |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

NBO analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer between orbitals, which helps in understanding hyperconjugative interactions and the stability they provide. For this compound, NBO analysis would reveal the nature of the C-Br, C-I, and C-N bonds and quantify the electronic delocalization between the benzene ring and its substituents.

Ab Initio and Semi-Empirical Methods for Electronic Properties

Beyond DFT, other computational methods could be employed. Ab initio methods, like CASSCF, are highly accurate but computationally expensive and are often used for smaller, highly correlated systems. nih.gov Semi-empirical methods are faster but less accurate, building on experimental data to simplify calculations. These methods would serve to calculate various electronic properties, such as the dipole moment and polarizability, which are influenced by the molecule's asymmetrical substitution pattern.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. An MD simulation of this compound would provide insights into its conformational flexibility and how it interacts with different solvents. This is particularly relevant for understanding its behavior in a solution, which affects its reactivity and transport in various environments.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are frequently used to predict spectroscopic data, such as FT-IR and Raman spectra. By calculating the vibrational frequencies of the molecule's bonds, a theoretical spectrum can be generated. researchgate.net This predicted spectrum can then be compared with experimentally obtained spectra to validate the accuracy of the computational model and the optimized geometry. For the title compound, this would help in assigning specific vibrational modes to the C-Br, C-I, C-N, and N-O bonds.

Theoretical Insights into Intermolecular Interactions (e.g., Halogen Bonding, π-π Stacking)

Computational chemistry provides significant insights into the non-covalent interactions that govern the supramolecular chemistry of this compound. The presence of bromine and iodine atoms, a nitro group, and an aromatic ring system suggests the importance of halogen bonding and π-π stacking.

Halogen Bonding:

Halogen bonding is a directional, non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. nih.govresearchgate.net In this compound, both the bromine and iodine atoms can participate in halogen bonding. The electrophilicity of the halogen atom, often referred to as the "σ-hole," is a region of positive electrostatic potential on the halogen atom opposite to the covalent bond. ulisboa.pt The strength of this interaction is influenced by the polarizability of the halogen and the electron-withdrawing capacity of the substituent on the aromatic ring. nih.gov

Given that iodine is more polarizable than bromine, it is expected to form stronger halogen bonds. The presence of the electron-withdrawing nitro group in an ortho position to the iodine and in a meta position to the bromine will enhance the positive character of the σ-holes on both halogens, thereby increasing their propensity to engage in halogen bonding. researchgate.net Computational studies on similar halogenated nitrobenzenes have shown that these interactions can be significant, influencing crystal packing and molecular recognition. nih.govresearchgate.net

π-π Stacking:

The electron-deficient nature of the aromatic ring in this compound, due to the presence of the nitro group, makes it a good candidate for π-π stacking interactions with electron-rich aromatic systems. nih.govacs.org Computational studies on nitroarenes have demonstrated that these stacking interactions can be substantial, with binding energies influenced by the number and position of the nitro substituents. nih.gov

Interestingly, recent theoretical work has challenged the traditional view that π-π stacking is primarily governed by quadrupolar electrostatics. chemrxiv.org Instead, it is suggested that the preference for offset or parallel-displaced stacking geometries is a result of the interplay between Pauli repulsion and dispersion forces. chemrxiv.org In the case of this compound, interactions with other aromatic rings would likely adopt a parallel-displaced or T-shaped geometry to minimize electrostatic repulsion and maximize attractive dispersion forces. The relative positions of the substituents on the interacting rings have been shown to significantly influence the strength of these interactions. nih.gov

| Interaction Type | Participating Groups | Predicted Relative Strength | Key Influencing Factors |

|---|---|---|---|

| Halogen Bonding | Iodine atom with a nucleophile | Stronger | Higher polarizability of iodine, electron-withdrawing nitro group |

| Halogen Bonding | Bromine atom with a nucleophile | Weaker | Lower polarizability of bromine compared to iodine |

| π-π Stacking | Aromatic ring with another aromatic system | Moderate to Strong | Electron-deficient nature of the ring, potential for dispersion and electrostatic interactions |

Reaction Pathway Analysis and Transition State Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, including the identification of transition states and intermediates. arxiv.orgethz.ch For this compound, a primary reaction pathway to consider is nucleophilic aromatic substitution (SNAr).

The SNAr mechanism is common for aromatic rings bearing strong electron-withdrawing groups, such as the nitro group, and a good leaving group, such as a halide. wikipedia.orglibretexts.org The reaction typically proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The presence of the ortho and para nitro group is crucial for stabilizing this intermediate by delocalizing the negative charge. wikipedia.org

In the case of this compound, nucleophilic attack could potentially occur at the carbon bearing the bromine or the iodine. Given that the C-I bond is generally weaker than the C-Br bond, the iodide is expected to be a better leaving group. Furthermore, the nitro group is ortho to the iodine, providing strong resonance stabilization to the Meisenheimer complex formed upon nucleophilic attack at this position. Theoretical studies on related halonitroarenes have shown that the stability of the Meisenheimer intermediate is a key factor in determining the reaction pathway. nih.govresearchgate.net

Computational modeling, using methods such as Density Functional Theory (DFT), can be employed to calculate the energy profile of the SNAr reaction. This would involve optimizing the geometries of the reactants, the Meisenheimer intermediates for attack at both the bromo- and iodo-substituted carbons, the transition states for the formation of these intermediates, and the final products. The calculated activation energies would provide a quantitative measure of the feasibility of each pathway. It is important to note that some SNAr reactions have been shown to proceed through a concerted mechanism, bypassing a stable Meisenheimer intermediate, particularly with less electron-rich aromatic systems. nih.gov

| Reaction Pathway | Intermediate/Transition State | Predicted Relative Energy (kcal/mol) | Key Structural Features |

|---|---|---|---|

| Substitution of Iodine | Meisenheimer Complex (attack at C-I) | Lower | Negative charge delocalized by ortho-nitro group |

| Transition State (attack at C-I) | Lower | Formation of C-Nu bond, breaking of C-I bond | |

| Substitution of Bromine | Meisenheimer Complex (attack at C-Br) | Higher | Weaker stabilization by meta-nitro group |

| Transition State (attack at C-Br) | Higher | Formation of C-Nu bond, breaking of C-Br bond |

Applications of 1 Bromo 2 Iodo 5 Methyl 3 Nitrobenzene As a Synthetic Building Block and Intermediate in Organic Transformations

Precursor in the Synthesis of Diverse Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in medicinal chemistry, agrochemicals, and materials science. googleapis.com 1-Bromo-2-iodo-5-methyl-3-nitrobenzene is an excellent precursor for the synthesis of a wide range of heterocyclic systems due to its multiple reactive sites.

The primary utility of this compound lies in its two different halogen atoms, which can be selectively functionalized through various metal-catalyzed cross-coupling reactions. The carbon-iodine bond is typically more reactive than the carbon-bromine bond in reactions like Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig aminations. This differential reactivity allows for a sequential and controlled introduction of substituents.

Furthermore, the nitro group is a key functional handle. It can be readily reduced to an amino group (-NH2), which can then participate in cyclization reactions to form nitrogen-containing heterocycles. For instance, the amine can be condensed with dicarbonyl compounds to form pyrroles or with other appropriate reagents to build fused heterocyclic systems like benzimidazoles or quinolines, depending on the subsequent reaction partners introduced at the halogen positions.

Table 1: Potential Heterocyclic Scaffolds from this compound

| Target Heterocycle Type | Key Reactions | Role of the Precursor |

| Benzothiazoles | 1. Suzuki coupling at C-I. 2. Reduction of NO2 to NH2. 3. Reaction with a sulfur source. | Provides the core benzene (B151609) ring and the amine for ring formation. |

| Indoles | 1. Sonogashira coupling at C-I. 2. Reduction of NO2 to NH2. 3. Base- or metal-catalyzed cyclization. | Supplies the benzene ring, the amine, and an alkyne-derived side chain. |

| Carbazoles | 1. Suzuki coupling at C-I with a boronic acid. 2. Buchwald-Hartwig amination at C-Br. 3. Oxidative C-H activation/cyclization. | Acts as a scaffold to introduce two aryl groups for subsequent ring closure. |

| Phenothiazines | 1. Buchwald-Hartwig amination at C-I. 2. Thiolation at C-Br. 3. Intramolecular cyclization. | Provides the central ring for building the tricyclic phenothiazine (B1677639) core. |

Scaffold for Further Aromatic Functionalization via Directed Lithiation or Metalation

Beyond cross-coupling reactions, this compound serves as a scaffold for further functionalization through directed ortho-metalation (DoM) or halogen-metal exchange. These reactions allow for the introduction of a wide range of electrophiles at specific positions on the aromatic ring, guided by the existing substituents.

Halogen-metal exchange, typically using organolithium or Grignard reagents at low temperatures, is a highly efficient way to generate an aryllithium or arylmagnesium species. Due to the higher reactivity of the C-I bond, the iodine at the C-2 position would be expected to undergo exchange preferentially, generating a nucleophilic carbon center at that position. This new intermediate can then react with various electrophiles (e.g., CO2 to form a carboxylic acid, aldehydes to form alcohols, or isocyanates to form amides), introducing a fifth point of diversity.

While the strong electron-withdrawing nitro group can complicate some organometallic reactions, its directing effect, along with the other substituents, can be exploited under carefully controlled conditions to achieve regioselective functionalization of the remaining C-H bonds on the ring. The steric bulk and electronic properties of the four substituents create a unique environment that can guide metalation to a specific site.

Role in the Development of Complex Polyaromatic Architectures and Organic Frameworks

The synthesis of multi-substituted benzene derivatives is critical for accessing novel functional organic materials. sciencedaily.comnagoya-u.ac.jp this compound is an ideal starting material for the construction of complex polyaromatic hydrocarbons (PAHs) and covalent organic frameworks (COFs). The ability to perform sequential and site-selective cross-coupling reactions at the C-I and C-Br positions is the key to this application.

For example, a synthetic chemist could perform a Suzuki coupling at the more reactive C-I position to attach one aromatic group, followed by a different coupling reaction (e.g., Stille or Heck) at the C-Br position to introduce a second, different aromatic group. This step-wise approach allows for the programmed synthesis of unsymmetrical biaryls and more extended, precisely defined polyaromatic structures. Such controlled synthesis is essential for creating materials with tailored electronic and photophysical properties.

In the context of porous materials, nitro-functionalized aromatic compounds are of interest as building blocks for metal-organic frameworks (MOFs). researchgate.net The nitro group can influence the electronic properties of the framework and can serve as a recognition site for sensing applications, particularly for detecting electron-rich analytes. researchgate.net The bromo- and iodo- groups could be converted into carboxylic acids or other linking groups necessary for MOF construction, making the parent compound a versatile precursor for multifunctional frameworks.

Derivatization Reactions for the Creation of Chemical Libraries

Chemical libraries, which are large collections of distinct but structurally related compounds, are a cornerstone of modern drug discovery and materials science. The multiple, orthogonally reactive sites on this compound make it an exemplary scaffold for combinatorial chemistry and the rapid generation of compound libraries.

A divergent synthetic strategy can be employed, starting from this single precursor. The differential reactivity of the C-I and C-Br bonds, combined with the potential to reduce the nitro group to an amine and subsequently derivatize it, provides at least three distinct handles for modification.

Table 2: Hypothetical Scheme for Chemical Library Generation

| Step | Reaction Type | Reagent Class (Example) | Resulting Functionality |

| 1 | Sonogashira Coupling (at C-I) | Terminal Alkynes (e.g., Phenylacetylene) | Introduces an alkyne-based substituent. |

| 2 | Suzuki Coupling (at C-Br) | Arylboronic Acids (e.g., 4-methoxyphenylboronic acid) | Introduces a biaryl linkage. |

| 3 | Nitro Group Reduction | Reducing Agents (e.g., SnCl2, H2/Pd) | Converts -NO2 to an aniline (B41778) (-NH2). |

| 4 | Amine Derivatization | Acyl Chlorides or Sulfonyl Chlorides | Forms an amide or sulfonamide linkage. |

By using a matrix of different reagents in each step, a large library of compounds with diverse functionalities and three-dimensional shapes can be rapidly assembled from the single starting material, this compound.

Design and Synthesis of Functional Materials Based on Substituted Benzene Cores

The development of new organic materials for applications in electronics, photonics, and sensing relies heavily on the precise synthesis of molecules with tailored properties. nagoya-u.ac.jp this compound is a building block that facilitates the design of such functional materials.

The combination of substituents imparts specific electronic characteristics to the benzene ring. The potent electron-withdrawing nitro group, in conjunction with the halogens, makes the aromatic core electron-deficient. This property is highly desirable for the creation of n-type organic semiconductors, which are essential components in organic electronic devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

The bromo and iodo groups act as synthetic handles that can be replaced by a vast array of other functional groups to fine-tune the material's properties. For example, replacing them with fluorescent or phosphorescent moieties can lead to new organic light-emitting diode (OLED) materials. Attaching groups that promote self-assembly can be used to control the solid-state packing of the molecules, which is crucial for charge transport in organic semiconductors. The inherent polarity and potential for hydrogen bonding (after reduction of the nitro group) further contribute to its utility in designing materials with specific supramolecular structures.

Future Directions and Emerging Research Areas in Halogenated Nitroarene Chemistry

Development of Novel Catalytic Systems for Enhanced Regioselectivity and Chemoselectivity

The presence of multiple reactive sites on a single aromatic ring, such as the carbon-bromine (C-Br), carbon-iodine (C-I), and nitro-activated carbon-hydrogen (C-H) bonds in 1-bromo-2-iodo-5-methyl-3-nitrobenzene, presents a significant challenge for selective functionalization. The development of novel catalytic systems is paramount to overcoming this challenge, enabling chemists to target a specific site with high precision.

A primary focus is on achieving regioselective cross-coupling reactions. In molecules bearing both iodo and bromo substituents, the C-I bond is typically more reactive towards palladium-catalyzed cross-coupling due to its lower bond dissociation energy. Recent research has focused on developing ligand-catalyst systems that can either enhance this inherent selectivity or, more impressively, reverse it. For instance, specialized nickel-based catalysts have shown remarkable C(sp²)−I selectivity in cross-electrophile coupling reactions of bromo(iodo)arenes with alkyl bromides. researchgate.net This allows for the predictable formation of C(sp²)−C(sp³) bonds at the iodo-position while leaving the bromo-position intact for subsequent transformations. researchgate.net

Furthermore, the nitro group itself is being harnessed as a directing group for ortho-C–H activation, a strategy that offers an alternative to traditional cross-coupling methods. rsc.org Palladium catalysis, in this context, can facilitate the arylation, alkylation, or allylation of the C-H bonds adjacent to the nitro group. rsc.org A key area of future research is the development of catalysts that can selectively activate one of the two ortho C-H bonds in an unsymmetrically substituted nitroarene like this compound. Another innovative frontier is the use of the nitro group as a transformable leaving group in denitrative coupling reactions, a process enabled by specialized palladium/ligand systems. researchgate.netresearchgate.net This dual role of the nitro group—first as an activating or directing group, and then as a leaving group—opens up new synthetic pathways. rsc.orgnih.gov

Table 1: Examples of Catalytic Systems for Selective Functionalization of Halogenated Arenes

| Catalytic System | Reaction Type | Substrate Type | Key Advantage | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / BrettPhos | Reductive Arylation of Nitroarenes | Nitroarenes, Chloroarenes | Enables coupling of nitroarenes directly, avoiding pre-reduction. | researchgate.netchemrxiv.org |

| Nickel / Ligand Complex | Cross-Electrophile Coupling | Bromo(iodo)arenes, Alkyl Bromides | High regioselectivity for C-I bond activation over C-Br. | researchgate.net |

| Pd(OPiv)₂ / EPhos | Denitrative C-H Arylation | Nitroarenes, Azoles | Uses nitroarenes as arylating agents via C-NO₂ and C-H activation. | researchgate.net |

| Phosphine-free Pd(OAc)₂ | Suzuki-Miyaura Coupling | 1,4-Dibromo-2-nitrobenzene | Achieves regioselective coupling at room temperature. | researchgate.net |

Integration of Advanced Flow Chemistry for Scalable and Controlled Synthesis

Continuous flow chemistry, utilizing micro- and meso-scale reactors, is rapidly emerging as a superior alternative to traditional batch processing for the synthesis of halogenated nitroarenes. researchgate.netnih.gov This technology offers significant advantages in terms of safety, scalability, reaction control, and efficiency, particularly for reactions that are highly exothermic or involve hazardous reagents, such as nitration. rsc.org

For a multi-functionalized molecule like this compound, flow chemistry enables the concept of "telescoped" or multi-step synthesis, where sequential transformations are performed in a continuous stream without the need to isolate and purify intermediates. rsc.orgnih.gov This dramatically improves process efficiency and reduces waste. A hypothetical flow synthesis could involve the selective reduction of the nitro group in this compound in one reactor module packed with a heterogeneous catalyst (e.g., Pd/C), followed by the introduction of a second reagent into the stream to perform a regioselective cross-coupling at the iodine position in a subsequent heated reactor coil. acs.org

The superior heat and mass transfer in flow reactors allows for precise temperature control, minimizing the formation of byproducts that are common in batch nitrations or other exothermic reactions. rsc.org This level of control is crucial for achieving high selectivity. For example, studies on the nitration of aromatic compounds in continuous-flow systems have demonstrated high yields and selectivities that are often difficult to achieve in flasks. acs.org The ability to safely operate at elevated temperatures and pressures can also accelerate reaction rates and unlock novel reactivity.

Table 2: Comparison of Batch vs. Flow Synthesis for Nitroarene-Related Reactions

| Parameter | Batch Synthesis | Flow Synthesis | Reference |

|---|---|---|---|

| Heat Transfer | Poor, risk of "hot spots" | Excellent, high surface-to-volume ratio | rsc.org |

| Safety | Lower, especially with hazardous reagents or exotherms | Inherently safer, small reaction volumes | acs.org |

| Scalability | Difficult, often requires re-optimization | Straightforward, by "numbering-up" or running longer | nih.gov |

| Multi-step Reactions | Requires isolation of intermediates, higher waste | Enables "telescoped" synthesis, less waste | rsc.orgnih.gov |

| Example: Rufinamide Synthesis | Multiple discrete steps | Three-step sequence with an overall yield of 92%. | nih.gov |

Synergistic Integration of Computational and Experimental Methodologies for Reaction Design

The synergy between computational chemistry and experimental work is accelerating the discovery and optimization of reactions involving complex molecules like this compound. Density Functional Theory (DFT) and other computational methods are powerful tools for predicting reaction outcomes, elucidating mechanisms, and designing more effective catalysts, thereby minimizing the trial-and-error nature of traditional experimental work. rsc.org